
3-(4-Chloro-3-methoxyphenyl)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methoxyphenyl)-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a chloro and a methoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The process is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of boronic acids and palladium catalysts is common in these processes .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the chloro group can be replaced by other substituents using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted indenes with various functional groups.
科学研究应用
3-(4-Chloro-3-methoxyphenyl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)-1H-indene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
相似化合物的比较
4-Chloro-3-methoxyphenylboronic acid: Shares the chloro and methoxy substituents but differs in the core structure.
1-(4-Chloro-3-methoxyphenyl)ethanone: Similar substituents but with a different functional group and core structure.
Uniqueness: 3-(4-Chloro-3-methoxyphenyl)-1H-indene is unique due to its indene core, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
120083-82-1 |
|---|---|
分子式 |
C16H13ClO |
分子量 |
256.72 g/mol |
IUPAC 名称 |
3-(4-chloro-3-methoxyphenyl)-1H-indene |
InChI |
InChI=1S/C16H13ClO/c1-18-16-10-12(7-9-15(16)17)14-8-6-11-4-2-3-5-13(11)14/h2-5,7-10H,6H2,1H3 |
InChI 键 |
VMDMRVKGRCJKAS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CCC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
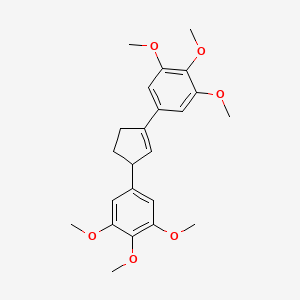
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
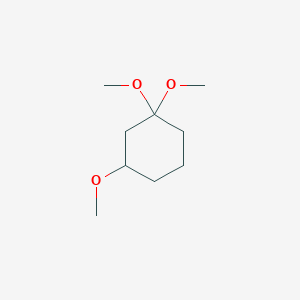
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
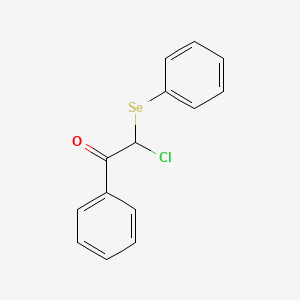
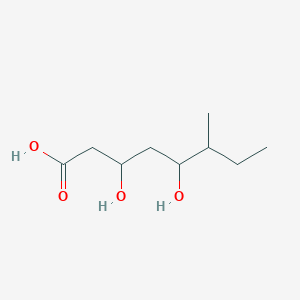
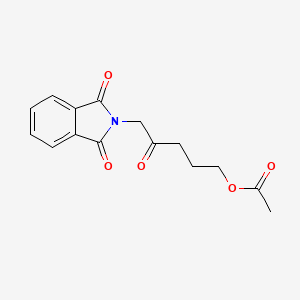
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
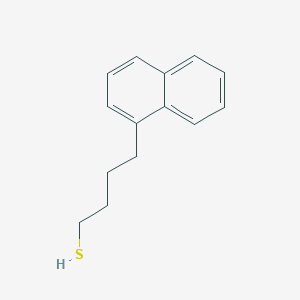
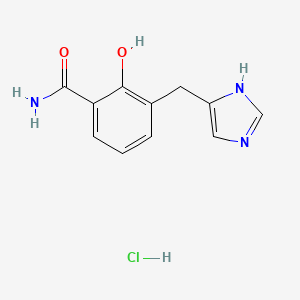
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)
